molecular formula C7H6ClF3N2 B12998065 (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine

Cat. No.: B12998065
M. Wt: 210.58 g/mol
InChI Key: XUQLFULWVIGOQP-UHFFFAOYSA-N
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Description

(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C7H6ClF3N2 and a molecular weight of 210.58 g/mol This compound is a derivative of pyridine, characterized by the presence of chloro and trifluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: In chemistry, (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: Its derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to act as a key intermediate in the production of active ingredients makes it valuable for crop protection .

Mechanism of Action

The mechanism of action of (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to the modulation of biological activities. For instance, in antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanamine stands out due to its specific substitution pattern on the pyridine ring. This unique arrangement of chloro and trifluoromethyl groups imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)4(3-12)1-2-13-6/h1-2H,3,12H2

InChI Key

XUQLFULWVIGOQP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)C(F)(F)F)Cl

Origin of Product

United States

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